

(Rac)-Vazegepant-13C,d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (Rac)-Vazegepant-13C,d3

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(Rac)-Vazegepant-13C,d3 is the isotopically labeled form of (Rac)-Vazegepant, a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Vazegepant, also known as Zavegepant, is the first intranasal CGRP receptor antagonist developed for the acute treatment of migraine.[1][3] The incorporation of carbon-13 and deuterium isotopes makes **(Rac)-Vazegepant-13C,d3** a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of its chemical structure, properties, and its role in drug development.

Chemical Structure and Properties

The chemical structure of **(Rac)-Vazegepant-13C,d3** is identical to that of Vazegepant, with the exception of the isotopic labeling. Based on the nomenclature, it contains one carbon-13 atom and three deuterium atoms. The molecular formula for the unlabeled Vazegepant (free base) is C₃₆H₄₆N₈O₃. [4] The labeling introduces a slight increase in its molecular weight.

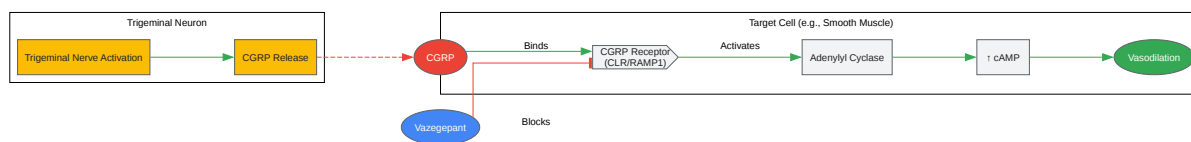
Table 1: Chemical and Physical Properties of Vazegepant and **(Rac)-Vazegepant-13C,d3**

Property	Vazegepant (Zavegepant)	(Rac)-Vazegepant- 13C,d3	Reference
Molecular Formula	C36H46N8O3	[13C]C35H43D3N8O3	[4]
Molecular Weight (g/mol)	638.8	Approx. 642.8	[4]
Appearance	White to off-white powder	Not specified, likely similar to unlabeled	[1]
pKa	4.8 and 8.8	Not specified, expected to be very similar to unlabeled	[1]
logD	1.21	Not specified, expected to be very similar to unlabeled	[1]
Storage	-20°C for 1 month (protect from light), -80°C for 6 months	Not specified, similar storage conditions recommended	[3]

Mechanism of Action: CGRP Receptor Antagonism

Vazegepant exerts its therapeutic effect by acting as a competitive antagonist at the CGRP receptor.[5] CGRP is a neuropeptide that plays a significant role in the pathophysiology of migraine.[6][7] It is released from trigeminal nerve endings and causes vasodilation and neurogenic inflammation, contributing to the pain associated with migraine attacks.[6] By blocking the CGRP receptor, Vazegepant prevents the binding of CGRP and subsequent downstream signaling, thereby mitigating these effects.[5]

The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[8][9] The binding of CGRP to this receptor typically leads to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] This signaling cascade is involved in processes such as vasodilation.[10]



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Figure 1: Vazegepant's Mechanism of Action at the CGRP Receptor.

Role of (Rac)-Vazegepant-13C,d3 in Research

Stable isotope-labeled compounds like **(Rac)-Vazegepant-13C,d3** are indispensable tools in drug development, primarily used in absorption, distribution, metabolism, and excretion (ADME) studies.^{[11][12]} The key advantage of using an isotopically labeled version of a drug is that it is chemically identical to the unlabeled drug but can be distinguished by its mass using mass spectrometry.^[11] This allows researchers to trace the fate of the drug in a biological system with high precision and sensitivity.^{[11][13]}

Experimental Protocols

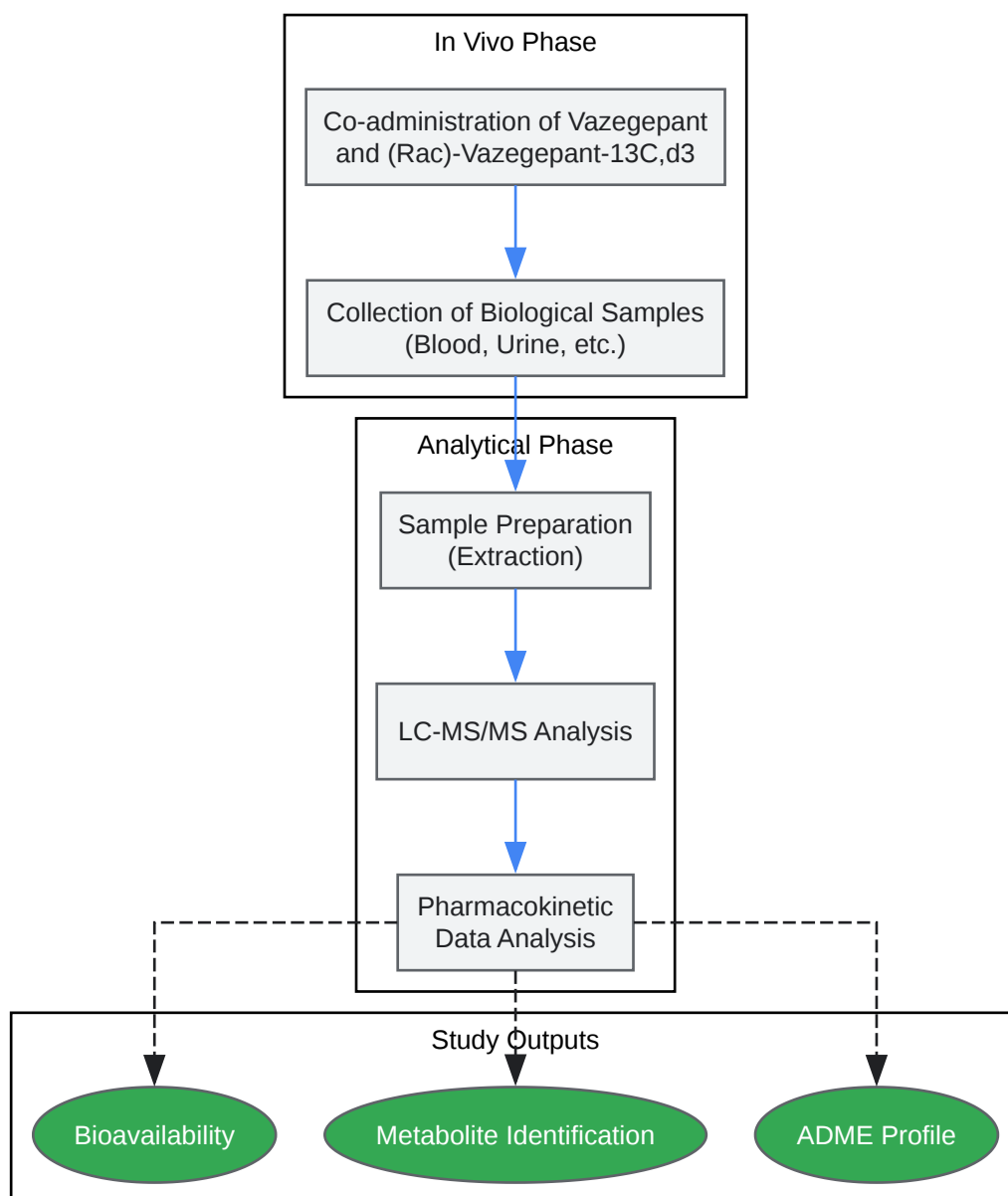
While specific protocols for **(Rac)-Vazegepant-13C,d3** are not publicly available, a general workflow for its use in pharmacokinetic studies can be outlined. These studies are crucial for understanding how a drug is processed by the body, which informs dosing regimens and safety profiles.

1. **Dosing and Sample Collection:** **(Rac)-Vazegepant-13C,d3** would typically be co-administered with a therapeutic dose of unlabeled Vazegepant to subjects.^[14] Biological samples, such as blood, plasma, urine, and feces, are then collected at various time points.
2. **Sample Preparation:** The collected biological samples undergo an extraction process to isolate the drug and its metabolites. This often involves techniques like solid-phase extraction or liquid-liquid extraction.

3. LC-MS/MS Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] The liquid chromatography step separates the parent drug and its metabolites. The mass spectrometer then detects and quantifies both the labeled and unlabeled forms of Vazegepant based on their distinct mass-to-charge ratios.[15]

4. Data Analysis: The data from the LC-MS/MS analysis allows for the calculation of key pharmacokinetic parameters, such as:

- Bioavailability: The fraction of the drug that reaches systemic circulation.
- Clearance: The rate at which the drug is removed from the body.
- Volume of distribution: The extent to which the drug distributes into tissues.
- Half-life: The time it takes for the drug concentration to reduce by half.
- Metabolite profiling: Identification and quantification of the drug's metabolites.



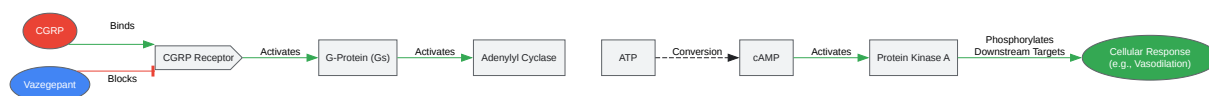
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Figure 2: General Experimental Workflow for a Pharmacokinetic Study.

Signaling Pathways

The binding of CGRP to its receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of a Gs alpha subunit, which in turn activates adenylyl cyclase, leading to an increase in cAMP production.[10] This increase in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, ultimately

leading to physiological responses like vasodilation.[10] Vazegapant, by blocking the CGRP receptor, inhibits this entire signaling cascade.



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